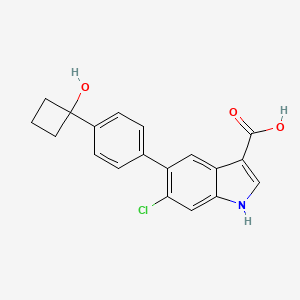

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

概述

描述

PF-06409577 是一种强效且选择性激活腺苷单磷酸活化蛋白激酶 (AMPK) β1 亚型的化合物。 它已被研究用于其在各种代谢紊乱中的潜在治疗应用,包括非酒精性脂肪性肝病 (NAFLD)、动脉粥样硬化和糖尿病肾病 .

准备方法

PF-06409577 是通过一系列化学反应从 5-溴-6-氯吲哚开始合成 最终产品通过纯化和结晶过程获得 .

化学反应分析

科学研究应用

Biochemical Properties

PF-06409577 is recognized primarily as a selective activator of adenosine monophosphate-activated protein kinase (AMPK), specifically targeting β1-containing isoforms. Its activation of AMPK has been linked to several physiological effects:

- Mechanism of Action : The compound exhibits an EC50 value of approximately 7 nM for activating AMPK in vitro, indicating a high potency for this target .

- Pharmacokinetics : It has demonstrated favorable pharmacokinetic properties, including oral bioavailability and effective tissue distribution .

Metabolic Disorders

PF-06409577 has shown promise in the management of metabolic disorders such as diabetes and obesity:

- Diabetic Nephropathy : In studies involving ZSF1 obese rat models, PF-06409577 reduced urinary albumin levels and improved renal function when administered at doses of 100 mg/kg . This suggests its potential as a therapeutic agent for diabetic nephropathy.

Antiviral Activity

Recent research indicates that PF-06409577 may have antiviral properties:

- Flavivirus Inhibition : The compound has been evaluated for its effects against West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV). Its activation of AMPK appears to modulate host cell lipid metabolism, which is crucial for viral replication . This positions PF-06409577 as a candidate for host-directed antiviral therapies.

Neuroprotection

The compound's neuroprotective potential is being explored in the context of neurodegenerative diseases:

- Oxidative Stress Protection : PF-06409577 has been noted to protect retinal pigment epithelium cells from UV radiation-induced damage by activating AMPK signaling pathways . This neuroprotective effect may extend to other neurodegenerative conditions characterized by oxidative stress.

Case Studies and Research Findings

Several studies have documented the effects and applications of PF-06409577:

作用机制

PF-06409577 通过激活 AMPK β1 亚型发挥其作用。它与 AMPK 的变构药物和代谢物位点 (ADaM) 结合,导致其激活。 这种激活导致下游底物的磷酸化,例如 ULK1 和乙酰辅酶 A 羧化酶,这对于自噬和脂肪酸氧化很重要 . PF-06409577 激活 AMPK 还减少巨噬细胞的炎症反应和胆固醇合成 .

相似化合物的比较

PF-06409577 对 AMPK β1 亚型的选择性很高,这一点很独特。类似的化合物包括:

A-769662: 另一个 AMPK 激活剂,但对 β1 亚型的选择性较低。

二甲双胍: 一种广泛使用的抗糖尿病药物,可激活 AMPK,但机制不同。

生物活性

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound that has garnered attention due to its biological activity, particularly its role as a selective substrate for glucuronidation by the enzyme UGT1A1 and its activation of adenosine monophosphate-activated protein kinase (AMPK). This article delves into the biological properties of this compound, including its metabolic pathways, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula : C19H16ClNO3

- Molecular Weight : 341.79 g/mol

- CAS Number : 1467057-23-3

Metabolic Pathways

PF-06409577 undergoes significant metabolism primarily through glucuronidation. Studies have shown that this compound is selectively converted to an acyl glucuronide metabolite (M1) by the enzyme UGT1A1. The conversion process exhibits a high degree of selectivity compared to β-estradiol, a known probe substrate for UGT1A1. The Michaelis-Menten kinetics for the formation of M1 from PF-06409577 indicate a value ranging from 131 to 212 μM and a between 107 and 3834 pmol/min/mg in various human tissues, including liver and intestine .

Activation of AMPK

PF-06409577 has been identified as a direct activator of AMPK, specifically the β1-containing isoforms. Activation of AMPK plays a crucial role in cellular energy homeostasis and has implications in metabolic disorders such as obesity and type 2 diabetes. The compound’s ability to activate AMPK suggests potential therapeutic applications in metabolic syndrome management .

Selective Substrate for UGT1A1

The compound's selective substrate nature for UGT1A1 highlights its utility in pharmacokinetic studies. The relative activity factors (RAF) for PF-06409577 were comparable to those of β-estradiol, indicating that it can serve as a reliable probe for assessing UGT1A1-mediated glucuronidation in drug development contexts .

Study on Glucuronidation

In a detailed study assessing the glucuronidation of PF-06409577, researchers utilized a panel of 13 human recombinant UGT enzymes. The findings confirmed that UGT1A1 was predominantly responsible for converting PF-06409577 to M1. This study provides insights into the pharmacokinetic profiles of drugs metabolized by UGT enzymes, enhancing understanding in drug discovery and development processes .

AMPK Activation Studies

Further investigations into the activation of AMPK by PF-06409577 demonstrated significant increases in AMPK phosphorylation levels in cellular models. These findings support the hypothesis that PF-06409577 could be beneficial in treating conditions associated with impaired energy metabolism .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| AMPK Activation | Direct activator; enhances cellular energy metabolism |

| UGT Enzyme Interaction | Highly selective substrate for UGT1A1; significant glucuronidation observed |

| Metabolic Kinetics | : 131–212 μM; : 107–3834 pmol/min/mg |

属性

IUPAC Name |

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXLWCFSUSXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467057-23-3 | |

| Record name | PF-06409577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06409577 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。